REACTION_CXSMILES
|
[CH2:1]([N:6]=[C:7]=[O:8])[C:2]([CH3:5])([CH3:4])[CH3:3].[CH2:9]([OH:12])[C:10]#[CH:11]>N1(C2CCCCCCC2)CCCCCCN1>[CH2:1]([NH:6][C:7](=[O:8])[O:12][CH2:9][C:10]#[CH:11])[C:2]([CH3:5])([CH3:4])[CH3:3]
|
Name
|
|
Quantity
|
4520 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)N=C=O
|
Name
|
|
Quantity
|
2240 g
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Name
|
diazabicyclooctane
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
N1(NCCCCCC1)C1CCCCCCC1
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
NCO
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are then added in the course of 1.5 hours
|
Duration
|
1.5 h
|
Type
|
DISTILLATION
|
Details
|
the mixture is distilled under a high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)(C)C)NC(OCC#C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6395 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |